molecular formula C12H14O2 B2947123 5-methyl-2-propyl-2,3-dihydro-1-benzofuran-3-one CAS No. 1195510-16-7

5-methyl-2-propyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2947123
CAS No.: 1195510-16-7
M. Wt: 190.242
InChI Key: QFMPJDSBXOAFFD-UHFFFAOYSA-N
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Description

5-methyl-2-propyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound featuring the 2,3-dihydro-1-benzofuran scaffold, a structure of significant interest in medicinal chemistry and pharmacological research. The dihydrobenzofuran core is a privileged structure found in a wide range of bioactive molecules and has been identified as a key scaffold in compounds investigated for their interactions with various biological targets, such as histamine receptors . The specific substitutions on the core structure—a methyl group at the 5-position and a propyl group at the 2-position—define its unique steric and electronic properties, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key synthetic precursor for developing novel ligands or probes. It is supplied as a high-purity material strictly for research and development purposes in a laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methyl-2-propyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-4-11-12(13)9-7-8(2)5-6-10(9)14-11/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMPJDSBXOAFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)C2=C(O1)C=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195510-16-7
Record name 5-methyl-2-propyl-2,3-dihydro-1-benzofuran-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-propyl-2,3-dihydro-1-benzofuran-3-one can be achieved through several methods. One common approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-propyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5-methyl-2-propyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents Molecular Formula Key Features
5-Methyl-2-propyl-2,3-dihydro-1-benzofuran-3-one 5-Me, 2-Pr, 3-keto, dihydro C₁₁H₁₄O₂ Partial saturation enhances flexibility; alkyl chains increase lipophilicity.
5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran 5-F, 2-Me, 3-SO₂(3-MePh) C₁₆H₁₃FO₃S Planar benzofuran core; strong electron-withdrawing sulfonyl group .
5-Chloro-2,3-dihydro-1-benzofuran-3-one 5-Cl, 3-keto, dihydro C₈H₅ClO₂ Chlorine enhances electronegativity; density: 1.428 g/cm³, b.p.: 304.3°C .
5-Methoxy-3,3-dimethyl-1-benzofuran-2-one 5-OMe, 3,3-diMe, 2-keto C₁₁H₁₂O₃ Methoxy group donates electrons; dimethylation stabilizes the lactone ring .
2-(Arylmethylidene)-2,3-dihydro-1-benzofuran-3-one derivatives Variable aryl groups at position 2 C₁₅H₁₀O₂ (varies) Benzylidene substituents modulate MAO-B selectivity; mono-substitution enhances potency .

Key Observations:

  • Substituent Effects: The propyl group in the target compound increases lipophilicity compared to shorter alkyl chains (e.g., methyl in 5-fluoro-2-methyl derivatives) or electron-withdrawing groups (e.g., sulfonyl in ). This may enhance membrane permeability in biological systems.
  • Planarity vs. Flexibility: The dihydro structure in the target compound reduces planarity compared to fully aromatic analogs like 5-fluoro-2-methyl derivatives, which exhibit π-π stacking interactions critical for crystal packing .

Biological Activity

5-Methyl-2-propyl-2,3-dihydro-1-benzofuran-3-one, a benzofuran derivative, has garnered attention due to its diverse biological activities. This compound exhibits unique properties attributed to its specific substituents, which influence its interaction with biological systems. This article delves into the biological activities of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₆O
  • CAS Number : 1195510-16-7

This compound belongs to the class of benzofurans, which are known for their versatile chemical reactivity and biological significance.

The biological activity of this compound is primarily mediated through its interaction with various biochemical pathways:

Target Pathways

  • Anti-inflammatory Activity : This compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases.
  • Antitumor Activity : Research indicates that it may affect pathways involved in cell proliferation and apoptosis, leading to potential anticancer effects.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µM
Escherichia coli40 µM

These results indicate that the compound possesses promising antibacterial properties that could be harnessed in clinical settings .

Anticancer Potential

The compound's anticancer activity has been explored in several studies. It has been found to induce apoptosis in cancer cell lines through mechanisms that involve the modulation of key signaling pathways:

Cancer Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)25

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. The results showed that this compound had lower MIC values compared to traditional antibiotics like ceftriaxone, highlighting its potential as an alternative treatment for resistant bacterial strains .

Study on Anticancer Effects

In another research project focusing on the anticancer properties of benzofuran derivatives, this compound was tested against several cancer cell lines. The study concluded that it could effectively inhibit cell growth and induce apoptosis at non-toxic concentrations .

Q & A

Q. Table 1: Synthesis Parameters

StepConditionsYield/PurityReference
Oxidation3-Chloroperoxybenzoic acid, CH₂Cl₂71% yield
PurificationColumn chromatography (4:1 hexane:EA)Rf = 0.51
RecrystallizationDiisopropyl ether, slow evaporationSingle crystals
Alternative SynthesisHexafluoropropan-2-ol, oxidantHRMS confirmation

What analytical techniques are critical for confirming the structural integrity of this compound?

Classification: Basic
Methodological Answer:

  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., planar benzofuran ring with 0.006 Å deviation) and identifies π⋯π stacking interactions (centroid separations: 3.658–3.771 Å) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and dihydrofuran ring conformation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₀O₂ for analogs) .

How can molecular docking studies elucidate interactions between this compound and biological targets?

Classification: Advanced
Methodological Answer:
Docking studies (e.g., using AutoDock Vina) compare binding modes to targets like tubulin. For benzofuran-3-one analogs, key steps include:

Target Preparation : Retrieve tubulin structure (PDB ID: 1SA0).

Ligand Optimization : Minimize energy of 5-methyl-2-propyl derivative using Gaussian.

Grid Box Setup : Focus on the colchicine-binding site (hydrophobic pockets in α/β-tubulin).

Analysis : Identify hydrogen bonds (e.g., cyanomethoxy group with αTyr224) and hydrophobic interactions. Aurone analogs lacking critical groups show reduced activity, highlighting binding necessities .

What strategies resolve contradictions in pharmacological data for benzofuran-3-one derivatives?

Classification: Advanced
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) require:

Systematic SAR Analysis : Modify substituents on aromatic rings A/B to assess impacts on solubility and bioactivity. For example, adding polar groups (e.g., -OH, -OCH₃) improves water solubility but may reduce membrane permeability .

Comparative Docking : Contrast active/inactive analogs (e.g., presence/absence of cyanomethyl group in aurones) to identify critical interactions .

In Vitro/In Vivo Correlation : Validate cellular assays with pharmacokinetic profiling (e.g., microsomal stability tests) .

How to design structure-activity relationship (SAR) studies for this compound?

Classification: Advanced
Methodological Answer:

Core Modifications : Vary alkyl chains (e.g., propyl vs. methyl) to assess steric effects.

Substituent Screening : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH₃) on the benzofuran ring.

Biological Assays : Test against disease-relevant targets (e.g., tubulin for anticancer activity).

Data Analysis : Use QSAR models to correlate logP, polar surface area, and bioactivity .

What crystallization conditions optimize single-crystal growth for X-ray studies?

Classification: Basic
Methodological Answer:

  • Solvent Selection : Use low-polarity solvents (e.g., diisopropyl ether) to slow nucleation.
  • Temperature Control : Evaporate at room temperature to avoid thermal stress.
  • Refinement : Apply riding models for H atoms (C–H = 0.95 Å for aryl, 0.98 Å for methyl) and refine with SHELXL .

How do π⋯π interactions influence the solid-state structure of benzofuran-3-one derivatives?

Classification: Advanced
Methodological Answer:
In crystal packing, π⋯π stacking between furan and benzene rings (centroid separations: 3.6–3.8 Å) stabilizes the lattice. Slippage values (0.887–1.266 Å) indicate offset stacking, reducing repulsion. Intermolecular C–H⋯O bonds further stabilize the structure .

What in vitro assays are suitable for evaluating neuroprotective effects?

Classification: Advanced
Methodological Answer:

  • OGD/R Model : Subject neuronal cells to oxygen-glucose deprivation followed by reperfusion. Measure cell viability (MTT assay) and ROS levels (DCFH-DA probe). Benzofuran analogs with antioxidative substituents (e.g., -CH₃, -C₃H₇) show improved survival rates .
  • Target Validation : Use siRNA knockdown of Nrf2 to confirm antioxidant pathway involvement .

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